N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) linker connecting two pharmacophoric moieties: a 2H-1,3-benzodioxol-5-yl (piperonyl) group and a 2,4-difluorophenyl group. The 4-methylpiperazine substituent on the ethyl spacer contributes to its basicity and solubility profile.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O4/c1-27-6-8-28(9-7-27)18(14-2-5-19-20(10-14)32-13-31-19)12-25-21(29)22(30)26-17-4-3-15(23)11-16(17)24/h2-5,10-11,18H,6-9,12-13H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBUEAKROUXQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or nucleophiles.
The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
The scientific research applications of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide are not well-documented. compounds with similar structures are often used in medicinal chemistry for the development of pharmaceuticals, in biology for studying molecular interactions, and in industry for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide is not well-understood. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
Benzodioxol vs. In contrast, pyridine or triazole cores (e.g., ) introduce nitrogen atoms that may participate in hydrogen bonding or metal coordination.
Fluorination Patterns: The 2,4-difluorophenyl group in the target compound and triazole derivatives enhances lipophilicity and metabolic stability compared to monofluorinated analogs (e.g., 4-fluorophenyl in ). Fluorine atoms also induce electron-withdrawing effects, altering binding affinity.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a benzodioxole moiety, a piperazine group, and difluorophenyl substituents. Its molecular formula is , with a molecular weight of approximately 396.43 g/mol. The detailed structural formula is represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzodioxole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution.
- Coupling with Difluorophenyl Ethanediamide : The final product is formed through coupling reactions under controlled conditions.
The biological activity of this compound appears to involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, particularly kinases associated with cancer progression.
- Receptor Modulation : The compound may interact with various receptors, altering their activity and influencing downstream signaling cascades.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its efficacy against multiple cancer cell lines, including:
- MDA-MB 231 (breast cancer)
- HCT116 (colorectal cancer)
Table 1 summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 8.5 |
| HCT116 | 6.0 |
| PC3 | 7.5 |
| NCI-H460 | 9.0 |
These results indicate that the compound exhibits significant antiproliferative activity, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria and fungi, revealing notable inhibition zones in agar diffusion assays.
Case Studies
One notable case study involved the administration of this compound in a xenograft model of human pancreatic cancer. The results indicated a marked reduction in tumor size compared to control groups, reinforcing its potential as an effective treatment modality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
